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molecular formula C9H18O4S B8485941 2-Methyl-2-(3-methyl-butane-1-sulfonyl)-propionic acid

2-Methyl-2-(3-methyl-butane-1-sulfonyl)-propionic acid

Cat. No. B8485941
M. Wt: 222.30 g/mol
InChI Key: NPCFLFDWVKHECM-UHFFFAOYSA-N
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Patent
US08372874B2

Procedure details

To a solution of 170 g (0.59 mol) of 2-methyl-2-(4,4,4-trifluoro-butane-1-sulfonyl)-propionic acid ethyl ester in THF (3.4 L) are added 225.4 g (1.76 mol) of potassium trimethylsilanolate in portions over 0.5 h. The reaction is stirred at room temperature for 18 h. The reaction mixture is acidified with 2M aqueous HCl solution (2 L) to pH 2 and extracted with DCM (2×2 L). The combined organic extracts are dried (Na2SO4) and filtered. The filtrate is concentrated under reduced pressure to afford 143 g of 2-methyl-2-(3-methyl-butane-1-sulfonyl)-propionic acid as yellow solids. Yield: 93%; ES-MS: m/z 261 [M−H]. 1H-NMR (500 MHz, CHLOROFORM-d) δ ppm 1.71 (6H, s), 2.18-2.28 (2H, m), 2.30-2.42 (2H, m), 3.38 (2H, t, J=7.48 Hz), 6.96 (1H, br. s.)
Name
2-methyl-2-(4,4,4-trifluoro-butane-1-sulfonyl)-propionic acid ethyl ester
Quantity
170 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
225.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[C:5]([CH3:17])([S:7]([CH2:10][CH2:11][CH2:12][C:13](F)(F)F)(=[O:9])=[O:8])[CH3:6])C.[CH3:19][Si](C)(C)[O-].[K+].Cl>C1COCC1>[CH3:17][C:5]([S:7]([CH2:10][CH2:11][CH:12]([CH3:13])[CH3:19])(=[O:8])=[O:9])([CH3:6])[C:4]([OH:3])=[O:18] |f:1.2|

Inputs

Step One
Name
2-methyl-2-(4,4,4-trifluoro-butane-1-sulfonyl)-propionic acid ethyl ester
Quantity
170 g
Type
reactant
Smiles
C(C)OC(C(C)(S(=O)(=O)CCCC(F)(F)F)C)=O
Name
potassium trimethylsilanolate
Quantity
225.4 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Name
Quantity
3.4 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(C(=O)O)(C)S(=O)(=O)CCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 143 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 109%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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